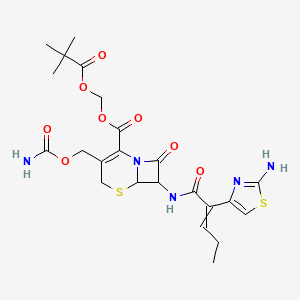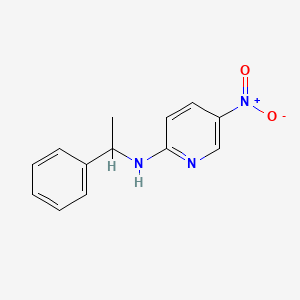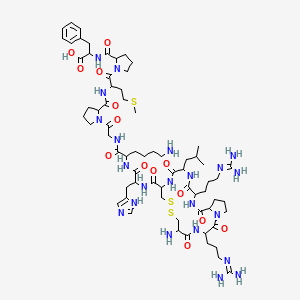
Oxymorphone D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxymorphone D3 is a deuterated form of oxymorphone, an opioid analgesic used for the relief of moderate to severe pain. The deuterium atoms replace hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxymorphone D3 involves the incorporation of deuterium atoms into the oxymorphone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired purity and concentration .
Análisis De Reacciones Químicas
Types of Reactions
Oxymorphone D3 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the hydroxyl groups in the molecule.
Reduction: Reduction reactions can affect the ketone group present in the structure.
Substitution: Substitution reactions can replace specific functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxymorphone derivatives with altered hydroxyl groups, while reduction can yield alcohols from ketones .
Aplicaciones Científicas De Investigación
Oxymorphone D3 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled internal standard for quantitation in analytical chemistry.
Biology: Employed in metabolic studies to trace the biotransformation of oxymorphone in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of oxymorphone.
Industry: Applied in the development of new analytical methods for drug testing and forensic analysis
Mecanismo De Acción
Oxymorphone D3 exerts its effects by interacting predominantly with the opioid mu-receptor. These receptors are distributed in various regions of the brain, including the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas. The binding of this compound to these receptors results in analgesic effects by modulating pain signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oxymorphone: The non-deuterated form of Oxymorphone D3, used for similar analgesic purposes.
Oxycodone: Another opioid analgesic with a similar mechanism of action but different pharmacokinetic properties.
Hydromorphone: A potent opioid analgesic with a different chemical structure but similar therapeutic uses
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and allow for precise quantitation in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug levels is crucial .
Propiedades
Fórmula molecular |
C18H22ClNO4 |
|---|---|
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C18H21NO4.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;/h3-4,13,16,21H,5-9H2,1-2H3;1H |
Clave InChI |
MUZQPDBAOYKNLO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B13385013.png)
![N-(4-methyl-2-oxochromen-7-yl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385025.png)





![5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
![N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride](/img/structure/B13385057.png)
![N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide](/img/structure/B13385064.png)

![6-ethyl-17-(4-hydroxybutan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13385072.png)

